![molecular formula C10H10FNO B13678120 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(2’-bromophenyl)ethynylaniline as a substrate, which undergoes pseudo-intramolecular hydrohalogenation to form the desired azepine structure . The reaction conditions often include the use of a palladium catalyst and specific ligands to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
5H-dibenzo[b,f]azepine: A structurally related compound with similar biological activity.
Flumazenil Related Compound A: Another fluorinated azepine derivative with potential medicinal applications.
Uniqueness: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other azepine derivatives.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10FNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 |
InChI Key |
ZFTOVPQZGDFJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)F)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


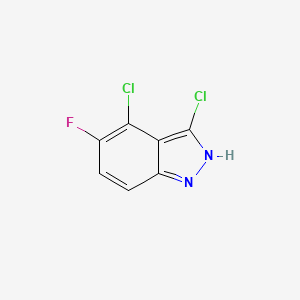
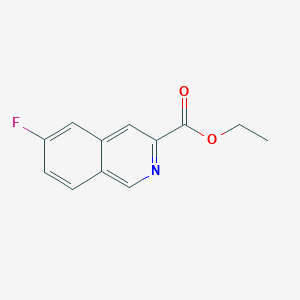
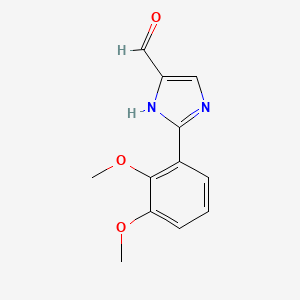

![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
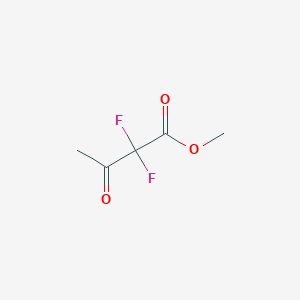
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)



![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
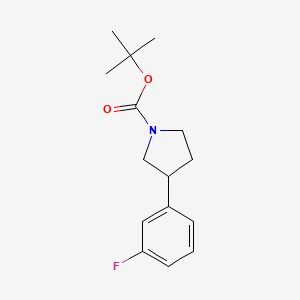

![6-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13678108.png)
